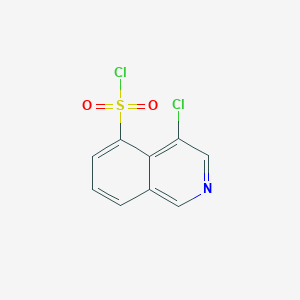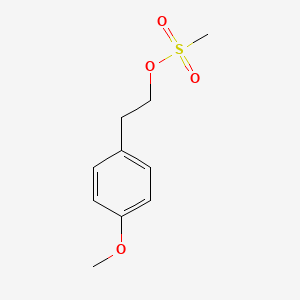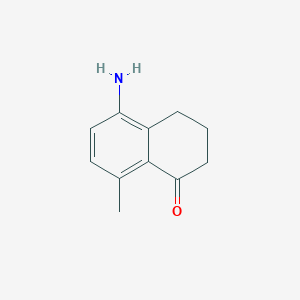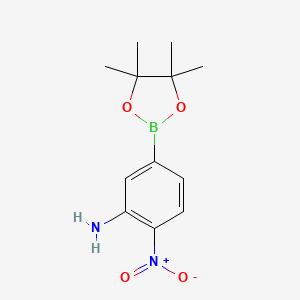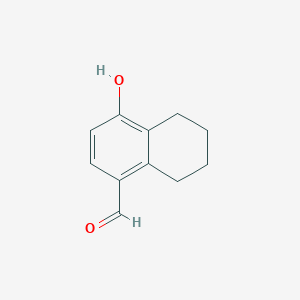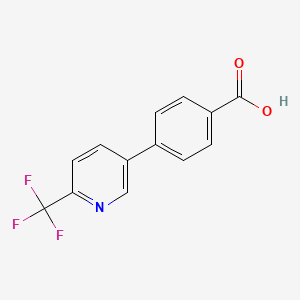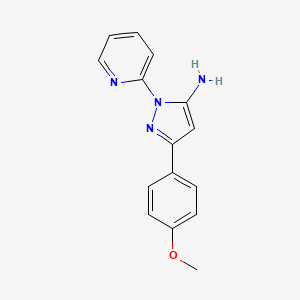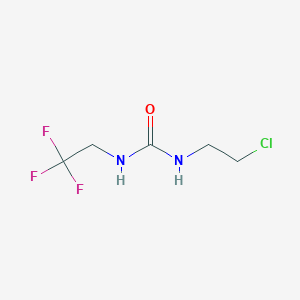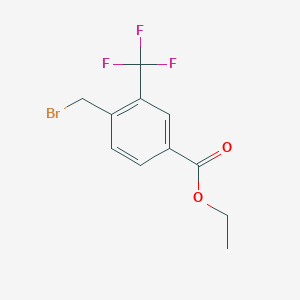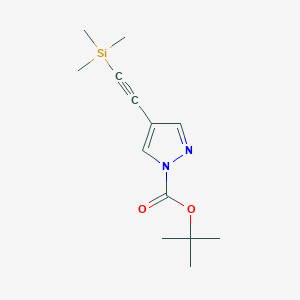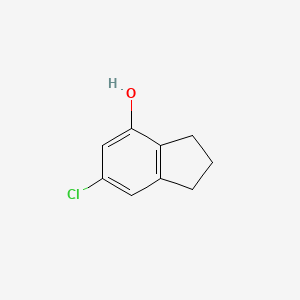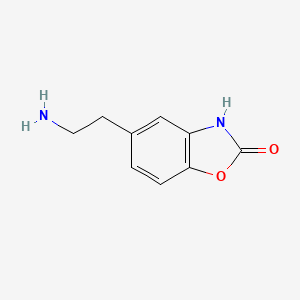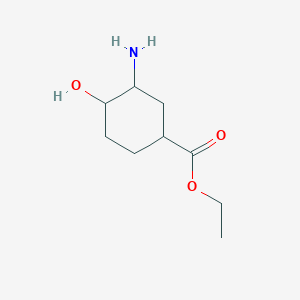
bismuth(III)-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bismuth(III)-oxide is a compound that features a bismuth ion in the +1 oxidation state bonded to an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
bismuth(III)-oxide compounds can be synthesized through various methods. One common approach involves the thermal decomposition of bismuth-containing precursors. For instance, bismuth mixed oxide powders can be prepared by the oxalate coprecipitation process, followed by thermal decomposition. This method involves the formation of a coprecipitate precursor, which is then subjected to thermal treatment to yield the desired bismuth oxide compound .
Industrial Production Methods
In industrial settings, the production of bismuth oxo compounds often involves high-temperature solid-state reactions. These methods typically require the mixing of bismuth-containing compounds with other reactants, followed by heating at elevated temperatures to induce the formation of the desired oxo compound. The specific conditions, such as temperature and reaction time, can vary depending on the desired product and its intended application .
化学反応の分析
Types of Reactions
bismuth(III)-oxide compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of bismuth, which can adopt multiple oxidation states.
Common Reagents and Conditions
Common reagents used in reactions involving bismuth(1+), oxo- compounds include reducing agents, such as hydrazine or sodium borohydride, and oxidizing agents, such as hydrogen peroxide or nitric acid. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from reactions involving bismuth(1+), oxo- compounds can include various bismuth-containing species, such as bismuth(III) oxides, bismuth halides, and organobismuth compounds. The specific products depend on the nature of the reactants and the reaction conditions .
科学的研究の応用
bismuth(III)-oxide compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the electrochemical reduction of carbon dioxide. These compounds exhibit high activity, selectivity, and stability, making them valuable for catalytic applications .
In biology and medicine, bismuth oxo compounds are explored for their potential therapeutic applications. For example, bismuth-based drugs are used to treat gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, bismuth oxo compounds are investigated for their potential use in cancer therapy, drug delivery, and diagnostic imaging .
In industry, bismuth oxo compounds are used in the production of pigments, superconductors, and sensors. Their unique electronic properties make them suitable for various technological applications .
作用機序
The mechanism of action of bismuth(1+), oxo- compounds involves their ability to interact with various molecular targets and pathways. In biological systems, bismuth compounds can inhibit enzymes, disrupt intracellular processes, and interfere with metal ion homeostasis. For example, bismuth can bind to proteins and enzymes, inhibiting their activity and leading to the disruption of essential cellular functions .
類似化合物との比較
bismuth(III)-oxide compounds can be compared to other bismuth-containing compounds, such as bismuth(III) oxides and organobismuth compounds. While all these compounds contain bismuth, they differ in their oxidation states, chemical properties, and applications.
Similar Compounds
Bismuth(III) oxide: A common bismuth compound used in various applications, including catalysis and materials science.
Organobismuth compounds: These compounds contain bismuth bonded to organic groups and are used in organic synthesis and medicinal chemistry .
Uniqueness
This compound compounds are unique due to their specific oxidation state and the presence of the oxo ligand. This combination imparts distinct electronic properties and reactivity, making these compounds valuable for specialized applications in catalysis, medicine, and materials science .
特性
CAS番号 |
62905-81-1 |
|---|---|
分子式 |
BiO+ |
分子量 |
224.980 g/mol |
IUPAC名 |
oxobismuthanylium |
InChI |
InChI=1S/Bi.O/q+1; |
InChIキー |
AFQPDONMRFOLIJ-UHFFFAOYSA-N |
正規SMILES |
O=[Bi+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


